3-(Dimethylamino)propanimidamide dihydrochloride
Overview
Description
3-(Dimethylamino)propanimidamide dihydrochloride is a chemical compound with the CAS Number: 1240527-89-2 . It has a molecular weight of 188.1 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13N3.2ClH/c1-8(2)4-3-5(6)7;;/h3H,4,6-7H2,1-2H3;2*1H . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 188.1 .Scientific Research Applications
Generation of Structurally Diverse Compounds
A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process produced dithiocarbamates, thioethers, and facilitated exchanges with various amines to yield a range of derivatives, including ketones, pyrrole, and indoles, indicating its versatility in synthetic chemistry (Roman, 2013).
Nonlinear Optical Properties
Another research focused on synthesizing novel chalcone derivative compounds and investigating their third-order nonlinear optical properties. The study found that one compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, highlighting its potential for optical device applications such as optical limiters (Rahulan et al., 2014).
Pharmacological Research Tool
A compound identified as a nonpeptidic agonist of the urotensin-II receptor was discovered through a functional cell-based screen. This compound, showing selectivity and drug-like properties, serves as a useful pharmacological research tool and a potential drug lead, demonstrating the role of similar compounds in receptor-based pharmacological studies (Croston et al., 2002).
Carbohydrate Chemistry
In carbohydrate chemistry, 3-(Dimethylamino)-1-propylamine has been used as a cheap and versatile reagent for removing byproducts, such as in the deacylation reactions to produce 1-O deprotected sugars. This highlights its utility in simplifying purification processes in synthetic organic chemistry (Andersen et al., 2015).
Cationic Lipid Precursor Synthesis
The synthesis of a cationic lipid precursor was achieved by reacting 3-dimethylamino-1,2-propanediol with long-chain alkyl isocyanate. This work underlines the compound's importance in creating intermediates for further chemical synthesis, particularly in the development of lipid-based compounds (Yan-xiang, 2008).
Safety and Hazards
properties
IUPAC Name |
3-(dimethylamino)propanimidamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2ClH/c1-8(2)4-3-5(6)7;;/h3-4H2,1-2H3,(H3,6,7);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXEVQQWMFRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240527-89-2 | |
Record name | 3-(dimethylamino)propanimidamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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